2,3-Dibromoacrylic acid
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Overview
Description
2,3-Dibromoacrylic acid is a dibromo derivative of acrylic acid, characterized by the presence of two bromine atoms attached to the carbon atoms in the acrylic acid structure. This compound is known for its reactivity and is used as a chemical intermediate in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromoacrylic acid can be synthesized through the bromination of acrylic acid. The reaction typically involves the addition of bromine to acrylic acid in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to acrylic acid in large reactors, followed by purification steps to isolate the desired product. The use of efficient purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromoacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-dibromopropionic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of dibromoacetic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Conducted using oxidizing agents such as potassium permanganate.
Major Products Formed
Substitution: Formation of derivatives like 2,3-dihydroxyacrylic acid.
Reduction: Formation of 2,3-dibromopropionic acid.
Oxidation: Formation of dibromoacetic acid.
Scientific Research Applications
2,3-Dibromoacrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromoacrylic acid involves its reactivity with nucleophiles and electrophiles. The presence of bromine atoms makes it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
3,3-Dibromoacrylic acid: Similar in structure but with bromine atoms attached to the same carbon atom.
2,3-Dibromopropionic acid: A reduced form of 2,3-Dibromoacrylic acid.
Dibromoacetic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows it to undergo a wide range of chemical reactions. Its dibromo structure provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
24557-10-6 |
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Molecular Formula |
C3H2Br2O2 |
Molecular Weight |
229.85 g/mol |
IUPAC Name |
(Z)-2,3-dibromoprop-2-enoic acid |
InChI |
InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1- |
InChI Key |
AZAFGYLHYXBSMI-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(=O)O)\Br)\Br |
Canonical SMILES |
C(=C(C(=O)O)Br)Br |
Origin of Product |
United States |
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